molecular formula C14H16N2O2 B582296 4-Amino-5,7-dimethylquinoline-3-carboxylic acid ethyl ester CAS No. 1242260-33-8

4-Amino-5,7-dimethylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B582296
CAS No.: 1242260-33-8
M. Wt: 244.294
InChI Key: JDRKKVNAPFICSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5,7-dimethylquinoline-3-carboxylic acid ethyl ester is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often explored for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-5,7-dimethylquinoline-3-carboxylate typically involves the condensation of appropriate aniline derivatives with ethyl acetoacetate under acidic conditions. One common method includes the use of anhydrous acetonitrile as a solvent and a catalyst such as 4-toluenesulfonic acid at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5,7-dimethylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-5,7-dimethylquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-amino-5,7-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process, which is a common mechanism for its anticancer activity. Additionally, it can inhibit certain enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
  • 4-Hydroxy-2-quinolones
  • Indole derivatives

Uniqueness

4-Amino-5,7-dimethylquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities compared to other quinoline derivatives. Its amino group at the 4-position and ethyl ester at the 3-position make it a versatile intermediate for further chemical modifications .

Properties

CAS No.

1242260-33-8

Molecular Formula

C14H16N2O2

Molecular Weight

244.294

IUPAC Name

ethyl 4-amino-5,7-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C14H16N2O2/c1-4-18-14(17)10-7-16-11-6-8(2)5-9(3)12(11)13(10)15/h5-7H,4H2,1-3H3,(H2,15,16)

InChI Key

JDRKKVNAPFICSQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2N=C1)C)C)N

Synonyms

4-Amino-5,7-dimethylquinoline-3-carboxylic acid ethyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.